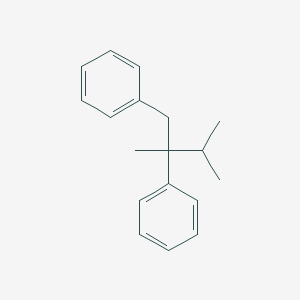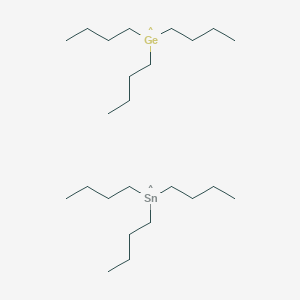![molecular formula C17H23N B14205431 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline CAS No. 828252-62-6](/img/structure/B14205431.png)
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline is a chemical compound that belongs to the class of octahydroquinolines These compounds are characterized by their bicyclic structure, which includes a quinoline ring system that is fully saturated
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further saturate the compound or modify the phenylethyl group. Sodium borohydride is a typical reducing agent used.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenylethyl moiety.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be compared with other similar compounds, such as:
1-Phenylethyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks full saturation of the quinoline ring.
1-Phenylethyl-quinoline: This compound has an unsaturated quinoline ring and different chemical properties.
The uniqueness of this compound lies in its fully saturated ring system and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828252-62-6 |
|---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
1-[(1R)-1-phenylethyl]-3,4,6,7,8,8a-hexahydro-2H-quinoline |
InChI |
InChI=1S/C17H23N/c1-14(15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-4,8-10,14,17H,5-7,11-13H2,1H3/t14-,17?/m1/s1 |
InChI-Schlüssel |
XJBZSBNOHKEMCE-XPCCGILXSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC3=CCCCC32 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCCC3=CCCCC32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


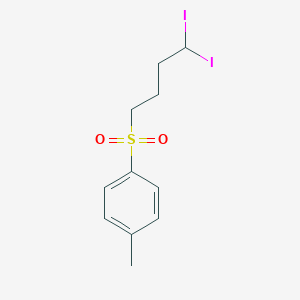

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
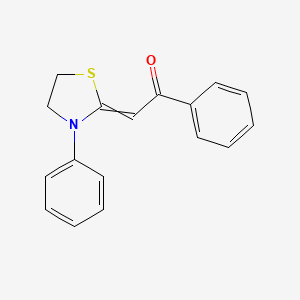
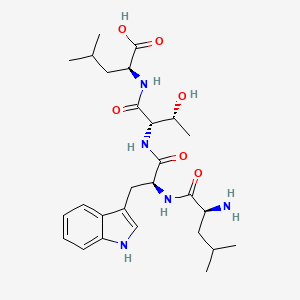
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)

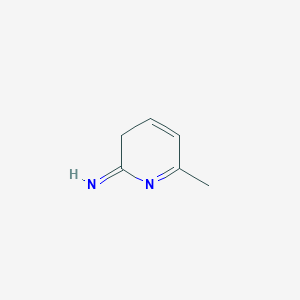
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
